2-Bromo-9,10-diphenylanthracene

Density Functional Theory Nonlinear Optics Organic Semiconductors

This 2-bromo derivative is a distinct functional intermediate, not a generic substitute for 9,10-DPA. The bromine atom is a reactive handle essential for cross-coupling, enabling precise tuning of electronic properties for advanced OLED and NLO materials. Procure this high-purity building block for reliable derivatization and device-scale synthesis.

Molecular Formula C26H17B
Molecular Weight 409.3 g/mol
CAS No. 201731-79-5
Cat. No. B1290078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-9,10-diphenylanthracene
CAS201731-79-5
Molecular FormulaC26H17B
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br
InChIInChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
InChIKeyOZNXPZBQVNNJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-9,10-diphenylanthracene (CAS 201731-79-5): An Anthracene-Based Halogenated Intermediate for OLED and Optoelectronic Research


2-Bromo-9,10-diphenylanthracene is a brominated derivative of the well-known fluorophore 9,10-diphenylanthracene (DPA). It is an organic semiconductor material featuring a rigid, π-conjugated anthracene core substituted with phenyl groups at the 9,10-positions and a single bromine atom at the 2-position . This specific substitution pattern imparts unique electronic and nonlinear optical properties that differ significantly from the parent DPA molecule [1]. The compound is primarily employed as a key synthetic building block or intermediate for constructing more complex organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs) [2].

Why 2-Bromo-9,10-diphenylanthracene Cannot Be Directly Substituted by Unsubstituted 9,10-Diphenylanthracene in Advanced Research


A procurement decision to substitute 2-Bromo-9,10-diphenylanthracene with its non-halogenated parent, 9,10-diphenylanthracene, would fundamentally alter both the intended synthetic pathway and the final material's properties. The bromine atom is not a passive spectator; it is the essential reactive 'handle' that enables further derivatization through cross-coupling reactions, a capability absent in 9,10-DPA [1]. Furthermore, density functional theory (DFT) studies have quantified significant differences in electronic structure, stability, and nonlinear optical (NLO) behavior directly attributable to the single bromine substitution, including a lower total ground state energy and an energy gap as low as 1.3679 eV in its anionic state [2]. These distinctions mean that the brominated compound is not merely a variant but a distinct functional material and a necessary intermediate for a specific class of advanced materials, rendering generic substitution scientifically invalid.

Quantitative Evidence Guide for Differentiating 2-Bromo-9,10-diphenylanthracene


DFT Comparison: Enhanced Electronic Properties of 2-Bromo-9,10-DPA vs. 9,10-DPA

A 2025 DFT study directly compared 2-bromo-9,10-diphenylanthracene with its non-brominated parent, 9,10-diphenylanthracene. The brominated derivative exhibited a lower total ground state energy and a higher bond energy, indicating enhanced thermodynamic stability [1]. The anionic state of the brominated compound showed an energy gap of approximately 1.3679 eV, which is indicative of higher reactivity and conductivity [1].

Density Functional Theory Nonlinear Optics Organic Semiconductors

Synthetic Versatility: The Bromine Atom as a Distinct Reactive Handle

The presence of the bromine atom at the 2-position provides a site for further derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This functional handle is absent in the parent 9,10-DPA, which lacks a reactive site for such precise modifications [1]. This enables the synthesis of a wide range of advanced materials that are unattainable from the non-halogenated analog.

Suzuki-Miyaura Coupling Buchwald-Hartwig Coupling Organic Synthesis

Commercial Purity and Physical Specifications for Reproducible Research

Commercial sources specify a minimum purity of 95.0% by GC, with a melting point range of 185.0 to 189.0 °C [1]. Other vendors offer purities of 98% or greater . These defined specifications are crucial for ensuring reproducibility in device fabrication and material synthesis, as even minor impurities can quench luminescence or trap charges in OLEDs.

Purity Specification Quality Control Material Reproducibility

Targeted Application Scenarios for 2-Bromo-9,10-diphenylanthracene Based on Differentiated Evidence


OLED Material Development: Synthesis of Novel Host and Emitter Materials

The primary application scenario is the use of 2-Bromo-9,10-diphenylanthracene as a versatile building block for synthesizing next-generation OLED materials. The bromine atom enables its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to create a diverse library of functionalized DPA derivatives [1]. These derivatives are subsequently evaluated as host materials, emitters, or charge-transport layers in OLED devices. The ability to precisely tune the electronic and optical properties through the choice of coupling partner is a direct consequence of the compound's unique structure [2].

Nonlinear Optical (NLO) Material Research

Researchers focused on developing materials with enhanced NLO properties can utilize this compound as a core scaffold for further functionalization. DFT calculations have shown that the brominated derivative possesses a first-order hyperpolarizability in its anionic state that is approximately seven times that of urea, a standard reference material [1]. This quantified enhancement suggests that derivatives built from this core may be promising candidates for applications in optical limiting, data storage, and optical switching.

Synthesis of Organic Semiconductors for Electronic Applications

The DFT study highlighted that the anionic state of 2-bromo-9,10-DPA has a low energy gap of ~1.3679 eV, which correlates with high reactivity and conductivity [1]. This makes the compound and its derivatives strong candidates for use as active layers in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The ability to further modify the structure via cross-coupling allows for the fine-tuning of energy levels and charge transport characteristics, which is essential for optimizing device performance [2].

Procurement for Reproducible Material Synthesis

For groups focused on reliable synthesis and scale-up, sourcing material with a defined and high purity is paramount. The availability of 2-Bromo-9,10-diphenylanthracene from reputable chemical suppliers with specified purities of ≥95% (GC) or 98% [1][2] provides a verifiable quality baseline. This minimizes the risk of batch-to-batch variability and ensures that subsequent reactions, particularly sensitive cross-couplings, proceed with predictable efficiency and yield.

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